molecular formula C11H17NO B188697 4-[2-(Dimethylamino)propyl]phenol CAS No. 69792-61-6

4-[2-(Dimethylamino)propyl]phenol

Cat. No. B188697
CAS RN: 69792-61-6
M. Wt: 179.26 g/mol
InChI Key: OKQXTKNGCAQTIS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-[2-(Dimethylamino)propyl]phenol, also known as DMPP, is a synthetic compound that has been widely used in scientific research for its unique properties. DMPP belongs to the class of phenols and is structurally similar to the neurotransmitter dopamine. In

Mechanism Of Action

4-[2-(Dimethylamino)propyl]phenol binds to the D2 dopamine receptor and activates downstream signaling pathways, resulting in the release of intracellular calcium and inhibition of cyclic adenosine monophosphate (cAMP) production. This leads to a decrease in dopamine release from presynaptic neurons and a decrease in neuronal excitability.

Biochemical And Physiological Effects

4-[2-(Dimethylamino)propyl]phenol has been shown to induce muscle relaxation and decrease blood pressure in animal models. It also has anxiolytic and antidepressant-like effects. In addition, 4-[2-(Dimethylamino)propyl]phenol has been shown to modulate the activity of other neurotransmitters, including serotonin and norepinephrine.

Advantages And Limitations For Lab Experiments

One advantage of using 4-[2-(Dimethylamino)propyl]phenol in lab experiments is its high potency and specificity for the D2 dopamine receptor. This allows for precise control of dopamine signaling in vitro and in vivo. However, 4-[2-(Dimethylamino)propyl]phenol has a short half-life and can rapidly undergo metabolism and clearance, which may limit its usefulness in certain experiments.

Future Directions

There are several future directions for research on 4-[2-(Dimethylamino)propyl]phenol. One area of interest is the development of more potent and selective 4-[2-(Dimethylamino)propyl]phenol analogs for use in therapeutic applications. Another direction is the study of the role of 4-[2-(Dimethylamino)propyl]phenol in the regulation of dopamine signaling in different brain regions and its potential implications for the treatment of neurological and psychiatric disorders. Finally, the use of 4-[2-(Dimethylamino)propyl]phenol in combination with other drugs or therapies may provide new insights into the mechanisms of action of these treatments.

Synthesis Methods

4-[2-(Dimethylamino)propyl]phenol can be synthesized through a multi-step process, starting with the reaction of 4-chlorophenol with sodium hydroxide to form sodium 4-chlorophenoxide. This intermediate is then reacted with 2-dimethylamino-1-chloropropane to form 4-[2-(Dimethylamino)propyl]phenol. The final product is purified through recrystallization and characterized using nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry (MS).

Scientific Research Applications

4-[2-(Dimethylamino)propyl]phenol has been used extensively in scientific research as a tool to study the function of dopamine receptors. It acts as an agonist of the D2 dopamine receptor subtype, which is involved in the regulation of movement, reward, and addiction. 4-[2-(Dimethylamino)propyl]phenol has also been used to study the role of dopamine in the development and progression of diseases such as Parkinson's disease and schizophrenia.

properties

CAS RN

69792-61-6

Product Name

4-[2-(Dimethylamino)propyl]phenol

Molecular Formula

C11H17NO

Molecular Weight

179.26 g/mol

IUPAC Name

4-[2-(dimethylamino)propyl]phenol

InChI

InChI=1S/C11H17NO/c1-9(12(2)3)8-10-4-6-11(13)7-5-10/h4-7,9,13H,8H2,1-3H3

InChI Key

OKQXTKNGCAQTIS-UHFFFAOYSA-N

SMILES

CC(CC1=CC=C(C=C1)O)N(C)C

Canonical SMILES

CC(CC1=CC=C(C=C1)O)N(C)C

Origin of Product

United States

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